molecular formula C11H6BrF11N2O2 B12326350 1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)

1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)

Cat. No.: B12326350
M. Wt: 487.06 g/mol
InChI Key: BMHXCIIESYCUPB-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- (9CI) is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole derivative followed by acetylation and subsequent introduction of the tetrafluoro and heptafluoropropoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous reagents and high temperatures.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- involves its interaction with specific molecular targets. The presence of multiple halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]- is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and acetyl groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C11H6BrF11N2O2

Molecular Weight

487.06 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone

InChI

InChI=1S/C11H6BrF11N2O2/c1-4(26)25-3-5(2-12)6(24-25)7(13,9(16,17)18)27-11(22,23)8(14,15)10(19,20)21/h3H,2H2,1H3

InChI Key

BMHXCIIESYCUPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C(=N1)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)CBr

Origin of Product

United States

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